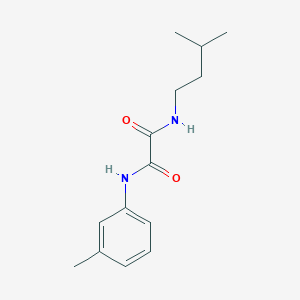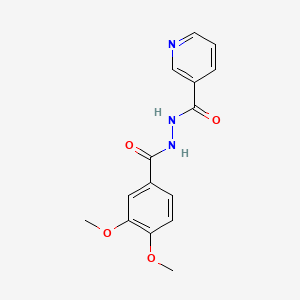![molecular formula C26H21N3O2 B5229980 2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5229980.png)
2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-carbolines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce inflammation in the body by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, it has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its diverse biological activities. This compound has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research on the synthesis of this compound may lead to the development of more efficient and cost-effective methods.
Métodos De Síntesis
The synthesis of 2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves a multi-step reaction sequence. The starting material for the synthesis is 2-aminobenzoxazole, which undergoes a reaction with benzaldehyde to form 2-benzylbenzoxazole. This intermediate product is then reacted with ethyl bromoacetate to form ethyl 2-benzyl-1,3-benzoxazole-5-carboxylate. The final step involves the reduction of this compound with sodium borohydride to form 2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline.
Aplicaciones Científicas De Investigación
2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2-benzyl-1,3-benzoxazol-5-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c30-26(29-13-12-20-19-8-4-5-9-21(19)27-23(20)16-29)18-10-11-24-22(15-18)28-25(31-24)14-17-6-2-1-3-7-17/h1-11,15,27H,12-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBPGSGTOYGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC5=C(C=C4)OC(=N5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)

![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)
![ethyl 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229941.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)

![N-{2-[(4-methylphenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5229950.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229975.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5229990.png)